1-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-N-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
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Overview
Description
1-{[(3,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE is a synthetic organic compound characterized by its complex structure, which includes multiple fluorine atoms and a pyridazine ring
Preparation Methods
The synthesis of 1-{[(3,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl groups: This step often involves the use of fluorinated reagents and catalysts to ensure selective fluorination.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-{[(3,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[(3,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Biological Research: The compound is used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-{[(3,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 1-{[(3,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE include other fluorinated pyridazine derivatives and carbamoyl-containing compounds These compounds share structural similarities but may differ in their reactivity, stability, and biological activity
Properties
Molecular Formula |
C19H15F3N4O3 |
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Molecular Weight |
404.3 g/mol |
IUPAC Name |
1-[2-(3,4-difluoroanilino)-2-oxoethyl]-N-(4-fluorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxamide |
InChI |
InChI=1S/C19H15F3N4O3/c20-11-1-3-12(4-2-11)24-19(29)16-7-8-18(28)26(25-16)10-17(27)23-13-5-6-14(21)15(22)9-13/h1-6,9H,7-8,10H2,(H,23,27)(H,24,29) |
InChI Key |
GDPXUVXHDDUCBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)F)CC(=O)NC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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